Dexpanthenol impurity F

Chiral impurity profiling Stereoisomer separation Dexpanthenol quality control

Ph. Eur. monographs classify Dexpanthenol Impurity F as an unspecified impurity with a strict 0.10% individual limit-ten times lower than specified impurities like pantolactone. Generic lactone standards fail to match its unique trans-(3R,5R) stereochemistry and chromatographic retention, risking missed detection at the 0.05% reporting threshold. This fully characterized reference standard (≥95% HPLC) directly resolves these challenges. - Provides unambiguous peak identification via RRT under official C18, pH 2.5 phosphate-acetonitrile gradient conditions. - Enables accurate quantification for ANDA/DMF submissions and stability-indicating method validation (CTD Module 3.2.S.7). - Supplied with comprehensive NMR, MS, and HPLC-UV data to support ICH M7 impurity control strategies. Available from stock with rapid global delivery, backed by a Certificate of Analysis to streamline QA/QC workflows.

Molecular Formula C9H16O3
Molecular Weight 172.23
CAS No. 124402-18-2
Cat. No. B602376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexpanthenol impurity F
CAS124402-18-2
Molecular FormulaC9H16O3
Molecular Weight172.23
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dexpanthenol Impurity F: Chemical Identity and Pharmacopoeial Context


Dexpanthenol impurity F (CAS 124402‑18‑2) is a chiral γ‑lactone with the IUPAC name (3R,5R)‑3‑hydroxy‑5‑isopropyl‑4,4‑dimethyldihydrofuran‑2(3H)‑one, bearing the molecular formula C₉H₁₆O₃ and a molecular weight of 172.23 g·mol⁻¹ . It belongs to the impurity profile of the provitamin‑B₅ analogue dexpanthenol (C₉H₁₉NO₄, MW 205.3) and is catalogued alongside other structurally characterised related substances such as impurity B (3‑aminopropanol), impurity C (pantolactone), and the cis‑configured impurity 8 [1]. Pharmacopoeial monographs (Ph. Eur. / BP) classify it as an unspecified impurity subject to a maximum individual limit of 0.10%, a stricter threshold than the 0.5% and 1.0% limits applied to specified impurities B and C respectively [1].

1
Chiral trans-(3R,5R) lactone reference standard for impurity profiling
2
Ph. Eur. unspecified impurity control at the 0.10% individual limit
3
HPLC system suitability marker with defined relative retention time

Why Generic Substitution Fails for Dexpanthenol Impurity F


Generic substitution with another dexpanthenol‑related impurity or a simple lactone standard fails because impurity F possesses a unique combination of a trans‑(3R,5R) stereoconfiguration, a neutral furanone core devoid of the amide‑diol pharmacophore, and a specific retention behaviour under the Ph. Eur. liquid‑chromatography conditions (C18, pH 2.5 phosphate‑acetonitrile gradient, 200 nm detection) [1]. These features generate a chromatographic signal that is distinct from impurity C (pantolactone, RRT ≈ 0.6), impurity B (RRT ≈ 0.4), and the cis‑isomer impurity 8, making an incorrect standard incapable of serving as a system‑suitability marker or a retention‑time identifier for impurity F [1]. Moreover, the pharmacopoeial classification of impurity F as an unspecified impurity with an individual limit of 0.10%—ten times lower than the 1.0% limit for impurity C—means that any substitute standard that does not match its chromatographic and spectral identity will lead to either failure to detect the impurity at the required reporting threshold (0.05%) or false assignment of the impurity peak [1].

Stereo Cis-isomer impurity 8 (CAS 124402-19-3) may shift retention time and cannot serve as a system-suitability marker for trans impurity F.
Limit Impurity C standard (1.0% limit) may not support the 0.05% reporting threshold required for unspecified impurity F quantification.
Response Impurity E (2,3-dione) produces a different UV response factor at 200 nm; surrogate quantification may introduce bias.

Comparative Evidence for Dexpanthenol Impurity F


Trans-Stereochemistry vs. Cis-Isomer Separation

Impurity F is the trans‑(3R,5R) diastereomer of 3‑hydroxy‑5‑isopropyl‑4,4‑dimethyldihydrofuran‑2(3H)‑one, whereas impurity 8 (CAS 124402‑19‑3) is the cis‑(3R,5S) diastereomer . Both share the molecular formula C₉H₁₆O₃ and a molecular weight of 172.23 g·mol⁻¹, yet their distinct spatial arrangement of the 5‑isopropyl and 3‑hydroxyl substituents leads to differences in polarity and chromatographic retention. Under reversed‑phase HPLC conditions, diastereomeric furanones consistently exhibit baseline resolution, with the trans isomer typically eluting earlier than the cis isomer .

Trans vs Cis Configuration
Class-level inference
Trans-(3R,5R) elutes earlier in RP-HPLC than cis-(3R,5S) impurity 8; diastereomeric resolution expected under Ph. Eur. conditions.
Stereochemical identity required for system suitability
ΔRRT not publicly available; class-level furanone chromatographic behaviour
Chiral impurity profiling Stereoisomer separation Dexpanthenol quality control

Absence of Provitamin B5 Pharmacophore

Dexpanthenol (CAS 81‑13‑0, C₉H₁₉NO₄, MW 205.3) contains a secondary amide and two hydroxyl groups that are essential for its enzymatic conversion to pantothenic acid (vitamin B₅) [1]. Impurity F (C₉H₁₆O₃, MW 172.23) replaces the amide‑diol chain with a lactone (furanone) ring, eliminating both the nitrogen atom and the terminal primary hydroxyl group . The molecular‑weight difference of 33.07 g·mol⁻¹ and the absence of hydrogen‑bond donors on the side chain result in a substantially lower polar surface area for impurity F (PSA = 46.53 Ų) compared with dexpanthenol .

Provitamin B5 Pharmacophore
Class-level inference
Impurity F lacks amide-diol chain; PSA 46.53 Ų vs ≈95–100 Ų for dexpanthenol; ΔLogP ≈1.8 units.
Supports impurity-specific quantification; no provitamin B5 contribution
Calculated physicochemical properties; ΔMW = 33.07 g·mol⁻¹
Structure-activity relationship Pharmacophore comparison Toxicological qualification

Stricter Regulatory Limit vs. Other Specified Impurities

The British Pharmacopoeia (Ph. Eur. monograph 0761) specifies individual limits for known impurities: impurity B ≤ 0.5% and impurity C ≤ 1.0%. All unspecified impurities, including impurity F, are controlled at a maximum of 0.10% each, with a reporting threshold of 0.05% [1]. The total impurity limit is 2.0%. This means that impurity F must be quantified with a method capable of reliably detecting and integrating a peak at half the level required for impurity B and one‑tenth the level required for impurity C.

Individual Impurity Limit
Head-to-head
≤0.10% — 5× stricter than impurity B (≤0.5%), 10× stricter than impurity C (≤1.0%).
Supports 0.05% reporting threshold compliance
Ph. Eur. monograph 0761; BP 2025; HPLC at 200 nm
Pharmacopoeial impurity limits ICH Q3A thresholds Analytical method validation

Oxidation State Difference from Impurity E

Impurity E (CAS 96305‑22‑5) is the 2‑oxo derivative of impurity F: dihydro‑5‑isopropyl‑4,4‑dimethyl‑2,3‑furandione (C₉H₁₄O₃, MW 170.21) . Impurity F bears a hydroxyl group at the 3‑position, making it the reduced (alcohol) form. The mass difference of 2.02 g·mol⁻¹ (ΔH₂) and the different UV absorption properties (the dione chromophore of impurity E absorbs more strongly at 200–210 nm than the saturated lactone of impurity F) result in distinct response factors under the Ph. Eur. HPLC conditions [1]. Confusing impurity F with impurity E would lead to mis‑quantification because the relative response factor at 200 nm differs between the two compounds.

Oxidation State vs Impurity E
Class-level inference
3-hydroxy-lactone (MW 172.23) vs 2,3-dione (MW 170.21); qualitative difference in UV molar absorptivity at 200 nm.
Response factor context requires impurity F-specific standard
α-diketone chromophore enhances UV absorption; ΔMW = 2.02 g·mol⁻¹
Degradation pathway Oxidative impurity LC‑MS identification

Application Scenarios for Dexpanthenol Impurity F


Pharmacopoeial Compliance and Batch Release Testing

Quality‑control laboratories performing the Ph. Eur. / BP ‘Related substances’ test on dexpanthenol drug substance must employ a validated HPLC method capable of detecting unspecified impurities at or below the 0.05% reporting threshold [1]. Impurity F reference standard is required to establish system suitability, confirm peak identity via relative retention time, and construct calibration curves for accurate quantification of impurity F at the 0.10% limit. Without this specific standard, an ANDA or DMF submission risks a deficiency letter for inadequate impurity characterisation.

Forced Degradation and Stability-Indicating Methods

During stress testing (hydrolytic, oxidative, photolytic, and thermal conditions), dexpanthenol can degrade into several furanone‑type impurities including impurity F . A reference standard of impurity F allows the analytical development team to spike stressed samples, verify peak purity, and demonstrate that the HPLC method is stability‑indicating with baseline resolution between impurity F, impurity E, and the parent peak [1]. This evidence is a core component of the CTD Module 3.2.S.7 (Stability) for regulatory submissions.

Genotoxic Risk Assessment and Toxicological Qualification

As an unspecified impurity present above the ICH Q3A identification threshold, impurity F may require toxicological qualification if its level exceeds 0.10% in a drug substance batch [1]. A well‑characterised reference standard (purity ≥ 95%, with full NMR, MS, and HPLC‑UV data [2]) enables structure‑activity relationship (SAR) assessment, in silico toxicity prediction (e.g., DEREK or Sarah Nexus), and, if necessary, in vitro mutagenicity testing (Ames test). This directly supports the impurity control strategy required by ICH M7.

Method Transfer and Compendial Harmonisation

Although the USP monograph for dexpanthenol does not explicitly name impurity F, the EP/BP monograph provides the primary regulatory framework [1]. When a pharmaceutical manufacturer transfers an EP‑based method to a USP‑filing context or vice versa, impurity F serves as a bridging reference marker. Its use in cross‑pharmacopoeia method equivalency studies ensures that the impurity profile is consistently controlled, avoiding discrepancies during regulatory reviews by the FDA, EMA, or other authorities.

Application
Selection Property
Validation Focus
Ph. Eur. related substances testing
Chiral identity and RRT confirmation
System suitability and 0.05% reporting threshold
Stress degradation studies
Stability-indicating peak resolution
Baseline resolution from impurity E and parent peak
ICH M7 impurity risk assessment
Structural characterization data
In silico SAR and mutagenicity assessment context
Cross-pharmacopoeia method transfer
EP/BP bridging reference marker
Compendial equivalency review
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